
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide, also known as BQ-123, is a peptide antagonist of the endothelin receptor, specifically the endothelin A receptor. The peptide has been researched extensively due to its potential therapeutic applications in various diseases, including hypertension, heart failure, and pulmonary fibrosis.
Aplicaciones Científicas De Investigación
Sigma-2 Receptor Probe Development
The compound has been studied as a novel sigma-2 receptor probe. Xu et al. (2005) synthesized benzamide analogs, including a variant of the compound , and evaluated their binding to sigma-2 receptors in vitro. They found that their compound had a high affinity for sigma-2 receptors, indicating its potential as a ligand for studying these receptors in vitro (Xu et al., 2005).
Imaging Tumor Proliferation
Dehdashti et al. (2013) conducted a study to evaluate the safety and dosimetry of a cellular proliferative marker closely related to your compound of interest. They used this compound for PET imaging in patients with malignant neoplasms, showing its potential for evaluating the proliferative status of solid tumors (Dehdashti et al., 2013).
Thermal Fragmentation and Rearrangement Studies
Gaber et al. (2008) investigated the thermal fragmentation of N-arylbenzamide oximes and derivatives, which are structurally related to your compound. This study helps in understanding the chemical behavior of such compounds under thermal conditions (Gaber et al., 2008).
Development of Synthetic Routes
Yoshida et al. (2014) developed a practical and scalable synthetic route for a compound similar to the one you're interested in. This research is significant for the large-scale synthesis of such complex molecules (Yoshida et al., 2014).
Oxidation and Rearrangement Reactions
Kim et al. (2001) studied the oxidation of fused 1,4-dimethoxybenzenes to benzoquinones, a process relevant to the chemical manipulation of compounds like the one you're interested in (Kim et al., 2001).
Propiedades
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c1-30-21-13-19(14-22(15-21)31-2)25(29)26-20-9-10-23-18(12-20)8-11-24(28)27(23)16-17-6-4-3-5-7-17/h3-7,9-10,12-15H,8,11,16H2,1-2H3,(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDASPUMKZKFICX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

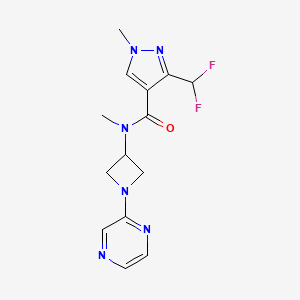


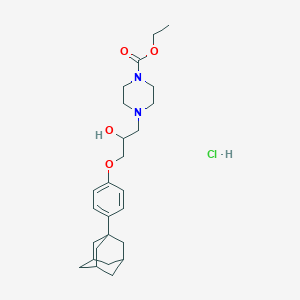
![9-(4-methoxyphenyl)-1,7-dimethyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2402722.png)
![[3-(4-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2402727.png)
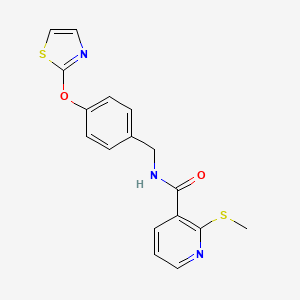
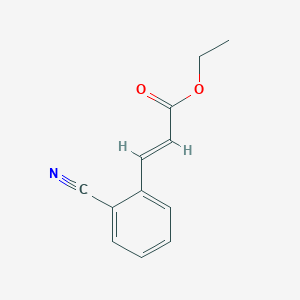

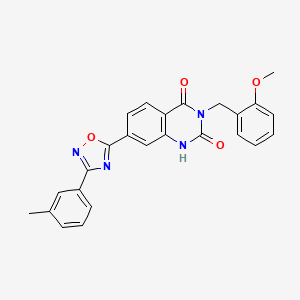
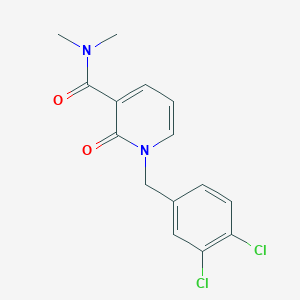
![N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2402734.png)
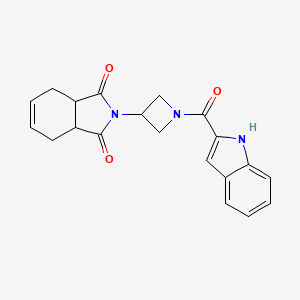
![1-[(2,5-Difluorophenyl)methanesulfonyl]-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine](/img/structure/B2402737.png)